2,4-Dibromo-5-fluoropyrimidine

Description

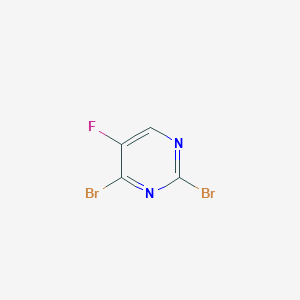

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKFQQXANPBQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2,4 Dibromo 5 Fluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyrimidine (B1678525) ring is a fundamental transformation, heavily influenced by the electronic nature of the ring and its substituents. The electron-deficient character of the pyrimidine nucleus, exacerbated by the presence of electronegative halogen atoms, renders it susceptible to attack by nucleophiles. In the case of 2,4-dihalopyrimidines, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

Selective Displacement of Halogen Atoms: Bromine vs. Fluorine

In SNAr reactions of polyhalogenated heterocycles, the relative reactivity of different halogens as leaving groups is a critical factor. Generally, the leaving group ability in SNAr reactions follows the order F > Cl > Br > I, which is inverse to their order in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond.

However, in the context of 2,4-Dibromo-5-fluoropyrimidine, the bromine atoms are located at the more activated C2 and C4 positions, while the fluorine atom is at the less activated C5 position. Nucleophilic attack will preferentially occur at the C4 and C2 positions, leading to the displacement of a bromide ion. The C-F bond at the C5 position is significantly less prone to nucleophilic attack due to the lower activation of this position by the ring nitrogen atoms. Therefore, selective displacement of the bromine atoms over the fluorine atom is the expected and observed outcome in SNAr reactions of this compound.

Influence of Nucleophile Nature on Reaction Pathways

The nature of the attacking nucleophile plays a pivotal role in determining the outcome and efficiency of SNAr reactions. Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles employed in reactions with dihalopyrimidines include amines, alkoxides, and thiols.

Amines: Primary and secondary amines are common nucleophiles that readily displace the bromine at the C4 position of 2,4-dihalopyrimidines. The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide formed.

Alkoxides: Alkoxides, being strong nucleophiles, also react preferentially at the C4 position. The resulting alkoxy-substituted pyrimidines are valuable intermediates in organic synthesis.

Thiols: Thiolates are excellent nucleophiles and react smoothly with 2,4-dihalopyrimidines to afford the corresponding thioethers, again with a strong preference for the C4 position.

While detailed experimental data specifically for this compound is not extensively available in the public domain, the general reactivity patterns of 2,4-dihalopyrimidines provide a strong predictive framework for its behavior.

Regioselectivity in SNAr Reactions at C2 and C4 Positions

As previously mentioned, the C4 position of the 2,4-dihalopyrimidine system is inherently more reactive towards nucleophilic attack than the C2 position. This regioselectivity can be explained by considering the stability of the anionic Meisenheimer intermediates. Attack at C4 allows for delocalization of the negative charge onto the para-nitrogen (N1), which is a more effective stabilizing interaction than the ortho-delocalization that occurs following attack at C2.

However, this inherent selectivity can sometimes be modulated by the specific reaction conditions or the presence of other substituents on the pyrimidine ring. For instance, the use of bulky nucleophiles might show some preference for the less sterically hindered position, although the electronic preference for C4 is strong. In the case of this compound, the fluorine at C5, being an electron-withdrawing group, further activates the ring towards nucleophilic attack, but it does not typically alter the intrinsic C4 > C2 reactivity order.

| Nucleophile | Expected Major Product |

| Primary/Secondary Amine | 4-Amino-2-bromo-5-fluoropyrimidine |

| Alkoxide | 4-Alkoxy-2-bromo-5-fluoropyrimidine |

| Thiolate | 4-Thioether-2-bromo-5-fluoropyrimidine |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and halogenated pyrimidines are excellent substrates for these transformations. The differential reactivity of the C-Br and C-F bonds, as well as the distinct electronic environments of the C2 and C4 positions in this compound, make it a versatile building block for selective functionalization.

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a powerful tool for the formation of carbon-carbon bonds. In the case of dihalopyrimidines, the regioselectivity of the coupling is a key consideration.

Consistent with the principles governing SNAr reactions, the C4 position of 2,4-dihalopyrimidines is generally more reactive in palladium-catalyzed cross-coupling reactions. This is attributed to the higher electrophilicity of the C4 carbon, making the oxidative addition of the palladium(0) catalyst to the C4-Br bond more favorable than at the C2-Br bond. The C5-F bond is typically unreactive under standard Suzuki-Miyaura conditions.

Therefore, the reaction of this compound with one equivalent of a boronic acid is expected to yield the 4-substituted-2-bromo-5-fluoropyrimidine as the major product. Subsequent coupling at the C2 position would require more forcing conditions.

| Boronic Acid | Expected Product (Monocoupling) |

| Arylboronic acid | 4-Aryl-2-bromo-5-fluoropyrimidine |

| Vinylboronic acid | 4-Vinyl-2-bromo-5-fluoropyrimidine |

| Alkylboronic acid | 4-Alkyl-2-bromo-5-fluoropyrimidine |

Sonogashira Coupling and Heck Reactions

The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, and the Heck reaction, which couples an alkene with an aryl or vinyl halide, are also important palladium-catalyzed transformations. The principles of regioselectivity observed in the Suzuki-Miyaura coupling generally extend to these reactions as well.

For this compound, both the Sonogashira and Heck reactions are expected to proceed preferentially at the more reactive C4 position. This allows for the selective introduction of alkynyl and alkenyl groups at this site.

Sonogashira Coupling: Reaction with a terminal alkyne would predominantly yield the 4-alkynyl-2-bromo-5-fluoropyrimidine.

Heck Reaction: Reaction with an alkene would lead to the formation of the 4-alkenyl-2-bromo-5-fluoropyrimidine.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org For substrates like this compound, the primary challenge and synthetic opportunity lies in achieving regioselective amination at either the C2 or C4 position. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

The regioselectivity of the amination on dihalopyrimidines is highly dependent on the reaction conditions, including the choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent. Generally, the oxidative addition step is favored at the more electron-deficient or sterically accessible position. In many di- and trichloropyrimidine systems, amination occurs preferentially at the C2 position. This selectivity is often attributed to the electronic influence of the ring nitrogen atoms.

While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in the reviewed literature, data from analogous dihalopyramidine systems provide insight into the expected reactivity. The choice of ligand is crucial in tuning the catalyst's activity and selectivity.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Dihalo-N-Heterocycles This table presents data from analogous systems to illustrate common conditions, not specific reactions of this compound.

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Position of Amination | Reference |

| 2,4-Dichloropyrimidine | Aryl amines | Pd(OAc)₂ / Dialkylbiarylphosphine | Cs₂CO₃ | Toluene | C2 | rsc.org |

| 2,4-Dichloroquinazoline | Cyclic amines | Not Applicable (SNAr) | Not Applicable | Ethanol | C2 | rsc.org |

| 6-Bromo-2-chloroquinoline | Various amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | C2 (chloro position) | researchgate.net |

These examples highlight a general preference for substitution at the C2 position in related heterocyclic systems, which may be predictive for the reactivity of this compound.

Stereochemical Considerations in Cross-Coupling Reactions

Stereochemical considerations in the cross-coupling reactions of this compound arise not from the pyrimidine itself, which is achiral, but from the nature of the coupling partner. When an enantioenriched or chiral organometallic reagent is used, the stereochemistry of the product depends on the mechanism of the transmetalation and reductive elimination steps. nih.gov

The cross-coupling process can proceed with either retention or inversion of configuration at a chiral carbon center of the coupling partner. acs.org For example, in Suzuki reactions involving chiral secondary alkylboron reagents, the stereochemical outcome is highly dependent on the ligands, substrates, and reaction conditions. acs.org Similarly, nickel-catalyzed couplings of benzylic carbamates have been shown to proceed with either retention or inversion, controlled by the choice of an achiral ligand (e.g., tricyclohexylphosphine (B42057) for retention, NHC ligands for inversion). nih.gov

Key principles include:

Stereospecificity: The reaction is stereospecific if a stereoisomer of the reactant is converted preferentially into a particular stereoisomer of the product.

Mechanism Dependence: Transmetalation, the transfer of the organic group from one metal (e.g., B, Zn, Sn) to the palladium catalyst, can occur through various transition states, leading to different stereochemical outcomes. nih.gov

Chiral Partner: The source of stereochemistry is a pre-existing stereocenter in the coupling nucleophile (e.g., a chiral secondary alkylzinc or alkylboron reagent). researchgate.net

Therefore, when coupling this compound with a chiral nucleophile, it is essential to consider the established mechanistic pathways for the specific class of coupling reaction to predict the stereochemistry of the resulting functionalized pyrimidine.

Other Functionalization Strategies

Organometallic Reactions (e.g., Grignard, Organolithium)

The generation of organometallic intermediates from this compound via metal-halogen exchange is a key strategy for introducing carbon-based functional groups. This process involves reacting the dibromo compound with a strong base or reducing metal, such as an organolithium or Grignard reagent, to replace one of the bromine atoms with a metal (lithium or magnesium halide). wikipedia.org

The selectivity of the metal-halogen exchange is a critical consideration. The position of the exchange (C2 vs. C4) is influenced by factors such as the reagent used, reaction temperature, and solvent. ethz.ch The exchange generally occurs at the most acidic position or the most reactive C-Br bond. In polybromoimidazoles, for example, reagents like ethylmagnesium bromide or s-butyllithium have been shown to selectively react at the C2 position, while n-butyllithium can react at both C2 and C5. rsc.org

Common reagents for metal-halogen exchange include:

n-Butyllithium (n-BuLi): A highly reactive organolithium reagent, often requiring cryogenic temperatures to control reactivity. wikipedia.org

Isopropylmagnesium Chloride (i-PrMgCl): A common Grignard reagent used for Br-Mg exchange. Its reactivity can be enhanced by the addition of lithium chloride (forming a "Turbo-Grignard" reagent), which helps break up polymeric aggregates and allows the reaction to proceed under milder conditions. researchgate.netethz.chsigmaaldrich.com

Once formed, the resulting pyrimidinyl-lithium or pyrimidinyl-Grignard reagent is a potent nucleophile that can react with a wide range of electrophiles to create new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Electrophiles for Reaction with Pyrimidinyl Organometallic Reagents

| Electrophile Class | Example | Product Type |

| Aldehydes/Ketones | Acetone | Secondary/Tertiary Alcohol |

| Esters | Ethyl acetate (B1210297) | Ketone/Tertiary Alcohol |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Alkyl Halides | Methyl Iodide | Alkylated Pyrimidine |

| Isocyanates | Phenyl isocyanate | Amide |

The choice of the organometallic reagent and reaction conditions allows for the regioselective formation of a versatile intermediate that can be trapped by various electrophiles, providing a powerful tool for the derivatization of the this compound scaffold.

Reductive Dehalogenation Processes

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. For this compound, selective monodebromination would yield either 2-bromo-5-fluoropyrimidine (B1294754) or 4-bromo-5-fluoropyrimidine, valuable intermediates for further selective synthesis.

A primary method for this transformation is catalytic hydrogenation. organic-chemistry.org This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). acsgcipr.org The reactivity of aryl halides towards hydrogenation generally follows the order I > Br > Cl > F. This trend allows for the selective reduction of a C-Br bond in the presence of a C-F bond. organic-chemistry.org

Achieving selectivity between the C2-Br and C4-Br bonds can be challenging and depends on the catalyst, solvent, and additives. In some cases, specific catalyst poisons or inhibitors are used to moderate the catalyst's activity and prevent over-reduction or undesired side reactions. google.com For instance, sulfided platinum catalysts have been used for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov

Alternative methods for reductive dehalogenation include:

Transfer Hydrogenation: Using a hydrogen donor molecule like sodium hypophosphite or ammonium (B1175870) formate (B1220265) in place of hydrogen gas. organic-chemistry.orgacsgcipr.org

Metal/Acid Systems: Using metals like zinc or tin in an acidic medium.

The successful selective dehalogenation of one bromine atom over the other would rely on the subtle differences in the electronic and steric environment of the C2 and C4 positions.

Radical Reactions and Their Selectivity

Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions proceed via free radical intermediates and typically involve three stages: initiation, propagation, and termination. wikipedia.orglibretexts.org Initiation can be achieved using radical initiators (e.g., AIBN) or UV light to generate the initial radical species. youtube.com

In the context of this compound, a key reaction would be radical substitution, where one of the bromine atoms is replaced. wikipedia.org For example, a tributyltin radical (from tributyltin hydride) could abstract a bromine atom to generate a pyrimidinyl radical. This pyrimidinyl radical could then abstract a hydrogen atom from the tributyltin hydride to complete the dehalogenation, propagating the radical chain.

The selectivity of such a reaction would depend on the relative stability of the potential radical intermediates (2-pyrimidinyl vs. 4-pyrimidinyl radical) and the bond dissociation energies of the C2-Br and C4-Br bonds. The more stable radical intermediate would be expected to form preferentially. Radical reactions can also be used to form C-C bonds; the generated pyrimidinyl radical can add to alkenes or alkynes in intermolecular or intramolecular fashion. youtube.comucr.edu

While radical reactions on halo-pyrimidines are less common than nucleophilic or metal-catalyzed substitutions, they represent a mechanistically distinct approach to functionalization that could offer complementary selectivity.

Advanced Spectroscopic and Analytical Characterization of 2,4 Dibromo 5 Fluoropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2,4-Dibromo-5-fluoropyrimidine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide an unambiguous assignment of the molecule's atoms and their connectivity.

¹H NMR: The pyrimidine (B1678525) ring contains a single proton at the C6 position. Its spectrum would exhibit a singlet, though coupling to the adjacent fluorine atom at C5 would likely split this signal into a doublet. The chemical shift would be influenced by the electronegative nitrogen and halogen atoms, expected to appear in the downfield region typical for aromatic protons.

¹³C NMR: The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons bonded to bromine (C2 and C4) and fluorine (C5) would exhibit characteristic chemical shifts. Carbon-fluorine coupling (¹J-CF, ²J-CF, etc.) would be observable, providing crucial connectivity information.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. sigmaaldrich.com The spectrum would display a single resonance for the fluorine atom at the C5 position. This signal would be split into a doublet due to coupling with the proton at C6, confirming their spatial proximity. ambeed.com

Expected NMR Data Summary: The following table is predictive and illustrates the type of data expected from a full NMR analysis.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H-6 | ~8.5 - 9.0 | Doublet (d) | ³J(H-F) = ~2-4 Hz |

| ¹³C | C-2 | ~150 - 160 | Doublet (due to C-F coupling) | ³J(C-F) |

| ¹³C | C-4 | ~140 - 150 | Doublet (due to C-F coupling) | ²J(C-F) |

| ¹³C | C-5 | ~145 - 155 | Doublet (due to C-F coupling) | ¹J(C-F) |

| ¹³C | C-6 | ~130 - 140 | Doublet (due to C-F coupling) | ²J(C-F) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation patterns of this compound, providing further structural verification. The molecular weight of this compound is 255.87 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be a key feature. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion would appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This isotopic pattern is a definitive signature for dibrominated compounds.

Common fragmentation pathways for halogenated pyrimidines involve the sequential loss of halogen atoms (Br•) and the expulsion of small molecules like HCN. The resulting fragment ions would also exhibit isotopic patterns if they retain one or both bromine atoms, aiding in their identification.

Expected Mass Spectrometry Fragments:

| m/z Value | Ion Formula | Description | Isotopic Pattern |

|---|---|---|---|

| 254/256/258 | [C₄HBr₂FN₂]⁺ | Molecular Ion (M⁺) | 1:2:1 Triplet |

| 175/177 | [C₄HBrFN₂]⁺ | [M-Br]⁺ | 1:1 Doublet |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions corresponding to the stretching and bending vibrations of the pyrimidine ring. Key expected bands include:

C=N and C=C stretching vibrations: Typically found in the 1600-1400 cm⁻¹ region.

C-H stretching: A sharp band above 3000 cm⁻¹.

C-F stretching: A strong absorption, usually in the 1250-1000 cm⁻¹ range.

C-Br stretching: Found at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing the vibrations of the pyrimidine ring itself. Halogenation is known to affect the signature ring breathing modes of pyrimidine. myskinrecipes.com The symmetric vibrations of the C-Br bonds would also be expected to be Raman active. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

While a published crystal structure for this compound is not currently available, such an analysis would yield a detailed structural model. It would confirm the planarity of the pyrimidine ring and provide exact data on the orientation of the bromo and fluoro substituents. This information is invaluable for understanding the molecule's physical properties and its interactions in a solid-state matrix.

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a suitable method for purity analysis. The compound would be separated on a capillary column based on its boiling point and polarity, and the mass spectrometer would provide definitive identification of the eluted peak. This technique is highly effective for detecting and identifying trace-level volatile impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the standard method for assessing the purity of non-volatile samples. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be used for separation. A UV detector would be employed for quantification, as the pyrimidine ring is a strong chromophore. The retention time and peak purity would be used to determine the sample's integrity.

Typical Chromatographic Purity Analysis Parameters:

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV (e.g., 254 nm) | Purity assessment, quantification |

Advanced Analytical Methodologies in Chemical Research

The characterization of this compound benefits from a suite of advanced analytical methods that provide deeper insights into its chemical nature. The integration of multiple techniques is crucial in modern chemical research for unambiguous structure confirmation and purity assessment. For instance, coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of complex mixtures and the identification of non-volatile impurities that are not amenable to GC-MS. Two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are indispensable for complex structure elucidation, allowing chemists to map out the complete bonding network of a molecule. These advanced methodologies ensure a rigorous and comprehensive understanding of the chemical compound, which is critical for its application in areas like medicinal chemistry and materials science.

Computational Chemistry and Modeling of 2,4 Dibromo 5 Fluoropyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine a wide range of molecular properties for 2,4-Dibromo-5-fluoropyrimidine. nih.gov

Electronic Structure: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can optimize the molecule's geometry to find its most stable three-dimensional structure. nih.govresearchgate.net These calculations yield crucial electronic data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Reactivity Prediction: From the electronic structure, various reactivity descriptors can be calculated. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be electron-rich sites, while the carbon atoms bonded to the electronegative bromine and fluorine atoms are potential electrophilic centers. Other DFT-derived parameters like chemical potential (µ), chemical hardness (η), and global electrophilicity (ω) provide quantitative measures of the molecule's reactivity. nih.govmdpi.com These descriptors help predict how the molecule will behave in chemical reactions.

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution; predicts sites for electrophilic and nucleophilic attack. researchgate.net |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. nih.gov |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a relatively rigid molecule like this compound, MD simulations can provide insights into its vibrational modes and its dynamic behavior in various environments, such as in aqueous solution or when interacting with a biological target.

The simulation involves calculating the forces between atoms and using them to solve Newton's equations of motion, generating a trajectory that describes how the molecule's position and velocity evolve. nih.gov This allows for the analysis of bond lengths, bond angles, and dihedral angles over the simulation period. While significant conformational changes are not expected for the pyrimidine ring itself, MD can explore the rotational freedom and dynamics of substituents. The resulting conformational ensemble can reveal the most probable orientations and the molecule's flexibility, which is crucial for understanding its interactions with other molecules, such as receptors or enzymes. nih.govdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgfiveable.me A QSAR model for derivatives of this compound would be developed to predict the biological activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. jocpr.com

The process begins by generating a dataset of related pyrimidine compounds with known biological activities (e.g., inhibitory concentrations, IC50). For each compound, a set of numerical representations of its structure, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule:

1D/2D Descriptors: Molecular weight, atom counts, topological indices. nih.gov

3D Descriptors: Molecular shape, volume, solvent-accessible surface area. nih.gov

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors/acceptors. fiveable.me

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), are then used to build a mathematical model that correlates the descriptors with the observed activity. fiveable.me The resulting QSAR model, once validated, can be used to predict the activity of new derivatives of this compound, prioritizing the most promising candidates for synthesis and testing. jocpr.comnih.gov For example, related 2,4-diamino-5-fluoropyrimidine derivatives have been investigated as inhibitors of Protein Kinase C theta (PKCθ), providing a relevant context for potential QSAR studies. nih.gov

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, size, polarity, and transport properties. fiveable.me |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution and reactivity. |

| Geometrical (3D) | Molecular Surface Area, Volume, Shape Indices | Three-dimensional shape and size of the molecule. |

Reaction Mechanism Elucidation through Computational Studies

Computational studies, particularly using DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. rsc.org For this compound, these methods can be used to investigate reactions such as nucleophilic aromatic substitution, where one or both bromine atoms are replaced.

By modeling the reaction pathway, researchers can identify and characterize the structures of reactants, transition states, and products. lu.se Calculating the activation energy (the energy barrier of the transition state) provides a quantitative measure of the reaction's feasibility and rate. lu.se These studies can reveal step-by-step atomic movements, showing how bonds are broken and formed. For instance, a computational study could compare the activation barriers for nucleophilic attack at the C2 versus the C4 position, predicting the regioselectivity of the reaction. This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing efficient synthetic routes. researchgate.netnih.gov

In Silico Prediction of Molecular Interactions

In silico techniques like molecular docking and molecular dynamics are used to predict and analyze how a small molecule like this compound might interact with a biological macromolecule, such as a protein receptor or enzyme. nih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. A scoring function is used to estimate the binding affinity, typically reported as a binding energy (e.g., in kcal/mol). mdpi.com For this compound or its derivatives, docking could be used to screen a library of proteins to identify potential biological targets. It can also elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the ligand-protein complex. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run on the predicted ligand-protein complex to assess its stability and dynamics over time. nih.gov These simulations provide a more realistic model of the interactions in a physiological environment, helping to validate the docking results and providing deeper insights into the binding mechanism. mdpi.com Studies on related 2,4-diaminopyrimidine (B92962) compounds have used these methods to identify potential inhibitors for targets like Casein kinase 1 epsilon (CK1ε). nih.govmdpi.com

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (e.g., N, O) and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment. |

| Halogen Bond | A non-covalent interaction involving a halogen atom (e.g., Br) as an electrophilic species. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Stacking | Attractive, non-covalent interactions between aromatic rings. |

Applications of 2,4 Dibromo 5 Fluoropyrimidine As a Versatile Building Block in Organic Synthesis

Synthesis of Pyrimidine-Based Heterocycles with Diverse Substitution Patterns

The two bromine atoms on the 5-fluoropyrimidine (B1206419) core serve as excellent leaving groups, making the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, leading to pyrimidine-based heterocycles with diverse and complex substitution patterns. The ability to perform these substitutions sequentially and with high regioselectivity is a key advantage of using this building block.

Key cross-coupling reactions utilized for the functionalization of 2,4-dibromo-5-fluoropyrimidine include:

Suzuki Coupling: This reaction introduces aryl or heteroaryl groups by coupling with boronic acids. It is widely used to create C-C bonds.

Sonogashira Coupling: This reaction forms C-C bonds by coupling with terminal alkynes, introducing alkynyl moieties onto the pyrimidine (B1678525) ring.

Buchwald-Hartwig Amination: This method is crucial for forming C-N bonds, allowing for the introduction of various primary and secondary amines.

The differential reactivity of the C4-Br bond, which is generally more susceptible to nucleophilic attack and oxidative addition than the C2-Br bond, allows for selective, stepwise functionalization. For instance, a Sonogashira coupling can be performed selectively at the C4 position, leaving the C2 position available for a subsequent, different coupling reaction. This stepwise approach is instrumental in the synthesis of kinase inhibitors, where precise substitution patterns are essential for biological activity.

Table 1: Regioselective Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Position of Substitution |

|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Bromo-5-fluoro-4-(phenylethynyl)pyrimidine | C4 |

This table illustrates a typical regioselective Sonogashira reaction where the substitution occurs preferentially at the more reactive C4 position.

Precursor in the Development of Complex Polycyclic Systems

Beyond simple substitution, this compound serves as a foundational scaffold for constructing more complex, fused polycyclic systems. These polycyclic heterocycles, where the pyrimidine ring is fused with other rings like pyridine (B92270), pyrrole, or thiophene, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

One of the primary methods for building these systems is through annulation reactions, where a new ring is formed onto the existing pyrimidine core. This is often achieved through a sequence of reactions, starting with a cross-coupling to introduce a suitably functionalized side chain, followed by an intramolecular cyclization. For example, a group introduced at the C4 position can be designed to react with the nitrogen atom at the N3 position of the pyrimidine ring, leading to the formation of a new fused ring.

A prominent example is the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit activities such as kinase inhibition. The synthesis can be initiated from a related precursor, 2,4-dichloro-5-fluoropyrimidine (B19854), through a condensation reaction with an aminocrotononitrile derivative. This reaction sequence builds the pyridine ring onto the pyrimidine scaffold, creating the fused bicyclic core. The similar reactivity of dihalopyrimidines makes this compound a suitable candidate for analogous transformations.

Table 2: Synthesis of a Fused Heterocycle from a 2,4-Dihalo-5-fluoropyrimidine Precursor

| Pyrimidine Precursor | Reagent | Reaction Type | Product Core Structure |

|---|---|---|---|

| 2,4-Dichloro-5-fluoropyrimidine | 2-Amino-3-cyanocrotononitrile | Condensation/Cyclization | 5-Fluoro-7-methylpyrido[2,3-d]pyrimidine |

This table demonstrates a representative reaction for forming a polycyclic system from a dihalofluoropyrimidine, a strategy applicable to the dibromo analogue.

Role in the Creation of Fluorinated Organic Compounds

The presence of a fluorine atom in an organic molecule can significantly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the incorporation of fluorine is a widely used strategy in the design of pharmaceuticals and agrochemicals. This compound is an exemplary fluorinated building block, providing a direct and efficient route to introduce a fluorine-substituted pyrimidine core into a target molecule.

The utility of this building block is highlighted in the synthesis of complex therapeutic agents. For example, the closely related 2,4-dichloro-5-fluoropyrimidine is a key intermediate in the synthesis of Abemaciclib, an FDA-approved kinase inhibitor used for the treatment of certain types of breast cancer. mdpi.com In this synthesis, the fluorinated pyrimidine core is coupled with other heterocyclic fragments through sequential cross-coupling reactions. mdpi.com The fluorine atom in the final molecule plays a crucial role in modulating its biological activity and pharmacokinetic profile. The use of pre-fluorinated building blocks like this compound simplifies the synthesis of such complex fluorinated drugs, avoiding the need for often challenging late-stage fluorination steps.

Table 3: Application of a 2,4-Dihalo-5-fluoropyrimidine in Pharmaceutical Synthesis

| Building Block | Key Reaction Step | Final Product (Example) | Therapeutic Area |

|---|---|---|---|

| 2,4-Dichloro-5-fluoropyrimidine | Suzuki Coupling | Abemaciclib | Oncology (Kinase Inhibitor) |

This table showcases the role of a 2,4-dihalo-5-fluoropyrimidine as a key component in the synthesis of an approved pharmaceutical, highlighting its importance in creating fluorinated drugs.

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. These reactions are valued for their atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse compounds.

While specific examples detailing the use of this compound in MCRs are not extensively documented in readily available literature, dihalopyrimidines, in general, are potential candidates for such reactions. Their two reactive sites (the two C-Br bonds) could potentially participate in sequential or cascade reactions within a multicomponent setup. For instance, a reaction could be envisioned where one component reacts at the C4-Br position, followed by an intramolecular or intermolecular reaction involving the second bromine at the C2 position. The development of MCRs involving this compound would represent a significant advancement, providing a rapid and diversity-oriented pathway to novel and complex fluorinated pyrimidine derivatives for screening in drug discovery and materials science.

Medicinal Chemistry and Pharmaceutical Relevance of 2,4 Dibromo 5 Fluoropyrimidine Derivatives

Design and Synthesis of Pyrimidine-Core Drug Candidates

2,4-Dibromo-5-fluoropyrimidine is a key starting material in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry. myskinrecipes.com Its utility stems from the two bromine atoms and a fluorine atom attached to the pyrimidine (B1678525) core, which provide multiple reactive sites for further chemical modification. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for sequential and site-selective substitution reactions, a crucial feature in the design of complex drug candidates.

The synthetic strategy for creating novel pyrimidine derivatives often involves replacing the bromine atoms with various functional groups through cross-coupling reactions. For instance, the Buchwald-Hartwig amination reaction can be employed to introduce amino groups, a common step in the synthesis of kinase inhibitors. Similarly, Suzuki-Miyaura coupling reactions are used to form carbon-carbon bonds, allowing for the attachment of aryl or heteroaryl groups to the pyrimidine scaffold. nih.gov

The design of these drug candidates is often structure-based. For example, in the development of tyrosine kinase inhibitors, the pyrimidine core is designed to fit into the hinge region of the kinase's active site. arabjchem.org The substituents attached at the C2 and C4 positions are then optimized to interact with other parts of the active site to enhance potency and selectivity. The fluorine atom at the C5 position can also play a significant role by modulating the electronic properties of the ring and forming favorable interactions, such as hydrogen bonds, with the target protein.

A general synthetic pathway might involve:

Selective Substitution at C4: A nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction is performed to replace the more reactive C4-bromo group with a desired scaffold.

Substitution at C2: The remaining C2-bromo group is then replaced in a second, distinct reaction, allowing for the introduction of a different functional group.

This stepwise approach provides medicinal chemists with precise control over the final structure, enabling the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of the drug candidates. rsc.org

Pyrimidine Derivatives as Scaffolds for Bioactive Compounds

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of biologically active molecules, including the nucleobases of DNA and RNA. nih.govresearchgate.net Pyrimidine derivatives synthesized from precursors like this compound have demonstrated a wide spectrum of pharmacological activities. This versatility makes the pyrimidine core an attractive framework for the development of novel therapeutic agents targeting various diseases. nih.gov

The ability to easily modify the pyrimidine ring at multiple positions allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. nih.gov This structural flexibility has led to the development of numerous pyrimidine-based drugs approved by the FDA for treating a range of conditions. researchgate.net

Pyrimidine derivatives are a cornerstone of modern cancer therapy. nih.gov Many of these compounds function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The 2,4-disubstituted pyrimidine scaffold is a key structural feature in many inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, which are often mutated or overexpressed in various cancers. nih.gov

For instance, novel 2,4-diaminopyrimidine (B92962) derivatives have been designed and synthesized as potent antitumor agents. rsc.org These compounds are evaluated for their cytotoxic activity against various human cancer cell lines. Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the pyrimidine core and the terminal aniline group significantly influences their anticancer potency. rsc.org

Below is a table summarizing the activity of selected 2,4-diaminopyrimidine derivatives against different cancer cell lines.

| Compound | A549 (Lung Cancer) IC₅₀ (μM) | HCT-116 (Colon Cancer) IC₅₀ (μM) | PC-3 (Prostate Cancer) IC₅₀ (μM) | MCF-7 (Breast Cancer) IC₅₀ (μM) |

| 9k | 2.14 | 3.59 | 5.52 | 3.69 |

| 13f | 1.98 | 2.78 | 4.27 | 4.01 |

| Palbociclib (Control) | 4.87 | 6.72 | 10.36 | 7.53 |

| Momelotinib (Control) | 3.56 | 4.13 | 7.28 | 5.16 |

| Data sourced from reference rsc.org. |

Other pyrimidine derivatives have been developed as dual inhibitors of targets like BRD4 and PLK1, which are involved in gene expression and cell cycle regulation, respectively. nih.gov The introduction of a bromine atom onto the scaffold, as seen in 5-bromo-pyrimidine derivatives, has been shown to be a viable strategy for developing potent tyrosine kinase inhibitors. arabjchem.orgnih.gov

The pyrimidine scaffold is also integral to the development of agents to combat infectious diseases. This compound serves as an intermediate in the synthesis of compounds with potential antiviral activity. myskinrecipes.comchemshuttle.com The ability of pyrimidine analogs to mimic natural nucleosides allows them to interfere with viral replication processes.

For example, pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral potency. Certain compounds from this class, particularly those with amino-indane or tetrahydronaphthalene substitutions, have demonstrated intriguing activity against human coronaviruses (HCoV-229E and HCoV-OC43) without showing cellular toxicity. mdpi.com This highlights the potential of the pyrimidine framework in designing novel antiviral agents. mdpi.com Additionally, linking a pyrimidine moiety to existing antibiotic structures, such as Linezolid, has been explored as a strategy to improve the drug's properties, including its ability to form hydrogen bonds and its cellular permeability. nih.gov

Designing drugs that can act on the Central Nervous System (CNS) presents a significant challenge, primarily due to the need to cross the blood-brain barrier (BBB). nih.gov Successful CNS drugs typically have specific physicochemical properties, including a molecular weight under 450, a calculated logP of less than 5, and a limited number of hydrogen bond donors and acceptors. nih.gov

The versatile and tunable nature of the pyrimidine scaffold allows medicinal chemists to modify its structure to meet these stringent requirements. By carefully selecting the substituents on the pyrimidine core, it is possible to create derivatives with enhanced brain penetration. For example, reducing the number of hydrogen bond donors in a molecule is a common strategy to improve its CNS permeability. nih.gov While specific examples starting directly from this compound are not prevalent in the provided search results, the general principles of CNS drug design are applicable to pyrimidine derivatives. Neurotransmitters, which are key chemical messengers in the CNS, are often modulated by therapeutic agents, and pyrimidine-based structures can be designed to interact with their receptors or transporters. mdpi.com

Protein kinase C theta (PKCθ) is a crucial enzyme in T-cell signaling and is considered an attractive therapeutic target for T-cell-mediated diseases like transplant rejection and autoimmune disorders. nih.govucsd.edu Several potent and selective PKCθ inhibitors have been developed based on a 2,4-diaminopyrimidine scaffold. nih.gov

The development of these inhibitors often begins with a moderately active lead compound, which is then optimized to improve its potency and selectivity. For example, a 2,4-diamino-5-cyanopyrimidine derivative was identified as a potent PKCθ inhibitor. nih.gov Further structural modifications were undertaken to enhance its drug-like properties, such as reducing its potential for drug-drug interactions by mitigating its inhibitory effect on cytochrome P450 enzymes like CYP3A4. nih.gov

The table below shows the inhibitory activity of selected 2,4-diaminopyrimidine derivatives against PKCθ.

| Compound | PKCθ IC₅₀ (nM) |

| PKC-theta inhibitor (compound 20) | 18 |

| PKC-theta inhibitor 2 | 18 |

| Data sourced from references selleckchem.commedchemexpress.com. |

These findings underscore the importance of the pyrimidine core as a template for designing highly specific enzyme inhibitors for various therapeutic applications.

Fluoropyrimidines are a class of antimetabolite drugs widely used in cancer treatment. nih.gov The primary mechanism of action for these drugs, including the metabolites derived from compounds like 5-Fluorouracil (B62378) (5-FU), involves the inhibition of thymidylate synthase (TYMS). nih.govclinpgx.org This enzyme is critical for the synthesis of thymidine, a necessary component of DNA.

The metabolic activation of fluoropyrimidines leads to several active metabolites:

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable complex with TYMS, blocking the synthesis of deoxythymidine monophosphate (dTMP) and thereby inhibiting DNA synthesis. clinpgx.org

Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function. nih.govfrontiersin.org

Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and fragmentation. nih.govfrontiersin.org

Development of Agrochemicals and Veterinary Products

The versatile chemical reactivity of this compound has positioned it as a valuable intermediate in the synthesis of a variety of agrochemicals. Its pyrimidine core, substituted with two bromine atoms and a fluorine atom, allows for selective functionalization, enabling the creation of complex molecules with desired biological activities for crop protection.

The primary application of this compound in the agrochemical sector is as a building block for the development of novel herbicides and fungicides. The pyrimidine scaffold is a common feature in many commercial pesticides, and the introduction of a fluorine atom can significantly enhance the biological activity and metabolic stability of the resulting compounds.

Research into pyrimidine derivatives has led to the discovery of compounds with significant herbicidal activity. For instance, various phenylpyrimidine derivatives have been synthesized and evaluated for their ability to inhibit weed growth, demonstrating noticeable pre-emergent herbicidal effects. thepharmajournal.com While specific commercial herbicides directly derived from this compound are not extensively documented in publicly available literature, the synthetic utility of this compound suggests its role as a key starting material in the proprietary development of new herbicidal agents.

In the realm of fungicides, derivatives of 5-fluoropyrimidine (B1206419) have shown promise. For example, a series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited significant antifungal activities against various plant pathogens. Although not directly synthesized from this compound, this research highlights the potential of the fluorinated pyrimidine core in developing effective fungicides.

The development of insecticides based on pyrimidine derivatives is another active area of research. Novel pyrimidine compounds have been synthesized and shown to possess insecticidal activity against various pests. This indicates the potential for developing new insecticides starting from versatile precursors like this compound.

Currently, there is limited publicly available information specifically detailing the use of this compound in the development of veterinary products. The focus of research on fluorinated pyrimidines in the veterinary field has been predominantly on compounds like Flucytosine, an antifungal agent.

Table 1: Examples of Agrochemical Research Involving Pyrimidine Derivatives

| Agrochemical Class | Target Organism | Research Findings |

|---|---|---|

| Herbicides | Weeds | Phenylpyrimidine derivatives show pre-emergent herbicidal activity. thepharmajournal.com |

| Fungicides | Plant Pathogens | 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives exhibit significant antifungal activity. |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The biological activity of derivatives of this compound is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and agrochemical research to understand how different functional groups and their positions on the pyrimidine ring influence the compound's efficacy and selectivity. For 2,4-disubstituted-5-fluoropyrimidines, SAR studies focus on how modifications at the 2- and 4-positions, following the displacement of the bromine atoms, affect their biological activity.

In the context of antifungal agents, SAR studies have revealed key structural features that enhance efficacy. For example, in a series of 1,6-dihydropyrimidine derivatives, the presence of electron-withdrawing groups (such as -F, -Cl, -Br) on an aromatic ring attached to the pyrimidine core was found to improve antifungal activity. nih.gov This suggests that for derivatives of this compound, introducing substituents with specific electronic properties at the 2- and 4-positions could be a promising strategy for developing potent antifungal agents.

For herbicidal derivatives, the nature of the substituent at the 5-position of the pyrimidine ring has been shown to be critical. In a study of novel sulfonylurea derivatives containing arylpyrimidine moieties, 3D-QSAR analysis indicated that a bulky group at the 5-position of the pyrimidine ring was favorable for fungicidal activity. While this study focused on a different substitution pattern, it underscores the importance of steric factors at this position for biological activity.

In the development of insecticidal compounds, SAR studies of pyrimidine derivatives have provided valuable insights. For instance, in a series of flupyrimin analogs, modifications to the substituents on an arylpyrazole core attached to the pyrimidine moiety led to significant variations in insecticidal activity against Plutella xylostella. nih.govfrontiersin.org This highlights the importance of the nature and substitution pattern of larger, more complex groups introduced at the 2- and 4-positions of the pyrimidine ring.

The substitution pattern on phenyl rings attached to the pyrimidine core also plays a significant role in determining insecticidal activity. Studies on N-pyridylpyrazole-containing amides have shown that different substitutions on the phenyl ring can either enhance or decrease insecticidal efficacy, indicating that electronic and steric effects of these substituents are critical for interaction with the target site.

Table 2: Key SAR Findings for Biologically Active Pyrimidine Derivatives

| Biological Activity | Structural Feature | Impact on Activity |

|---|---|---|

| Antifungal | Electron-withdrawing groups on attached aromatic rings | Improved activity nih.gov |

| Herbicidal | Bulky group at the 5-position of the pyrimidine ring | Favorable for activity |

| Insecticidal | Modifications on appended arylpyrazole core | Significant variation in activity nih.govfrontiersin.org |

Emerging Research Frontiers and Future Directions for 2,4 Dibromo 5 Fluoropyrimidine

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of complex pharmaceutical intermediates. durham.ac.uknih.gov The application of flow chemistry to the synthesis of 2,4-Dibromo-5-fluoropyrimidine and its derivatives is a promising area of development.

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when dealing with highly reactive intermediates and exothermic reactions often encountered in fluorination and cross-coupling processes. durham.ac.ukacs.org The enhanced mixing and heat transfer in microreactors can lead to higher yields, improved selectivity, and a reduction in by-product formation. vapourtec.com For instance, the synthesis of fluorinated pyrimidines, which often involves hazardous reagents, can be performed more safely in a closed-loop flow system. rsc.org

Automated synthesis platforms, integrated with flow reactors, can further accelerate the discovery and optimization of novel derivatives of this compound. These systems allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. This approach can significantly shorten the drug discovery timeline. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrimidine (B1678525) Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Limited control over exotherms and mixing | Precise control over temperature, pressure, and mixing |

| Safety | Higher risk with hazardous reagents and intermediates | Enhanced safety due to small reaction volumes and containment |

| Scalability | Often challenging and requires re-optimization | More straightforward and predictable scale-up |

| Efficiency | Can be time-consuming with lower space-time yields | Higher throughput and improved space-time yields |

| Reproducibility | Can vary between batches | High reproducibility and consistency |

Catalyst Development for Enhanced Selectivity and Efficiency

The two bromine atoms at the 2- and 4-positions of this compound exhibit different reactivities, allowing for sequential and site-selective functionalization. The development of novel catalysts and catalytic systems is paramount to achieving high selectivity and efficiency in these transformations, particularly in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, and Buchwald-Hartwig aminations, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. nih.gov Research is focused on designing ligands for the palladium center that can precisely control the regioselectivity of the coupling reaction, favoring either the C2 or C4 position of the pyrimidine ring. nsf.govnih.gov Sterically hindered ligands, for example, have been shown to influence the site-selectivity in the cross-coupling of dihaloheteroarenes. nsf.gov

Furthermore, the development of catalysts that are more active, stable, and tolerant of a wider range of functional groups is an ongoing effort. This includes the exploration of non-palladium-based catalysts, such as those based on copper or nickel, which could offer different reactivity profiles and be more cost-effective. researchgate.net The ultimate goal is to develop a "toolkit" of catalysts that allows for the predictable and selective functionalization of this compound, enabling the synthesis of a diverse range of derivatives.

Table 2: Examples of Catalytic Systems for Cross-Coupling of Dihalogenated Heterocycles

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Pd(OAc)₂ / Buchwald Ligands | Buchwald-Hartwig Amination | Efficient for C-N bond formation with a wide range of amines. |

| Pd(PPh₃)₄ / Base | Suzuki Coupling | Commonly used for C-C bond formation with boronic acids. |

| NiCl₂(dppp) | Kumada Coupling | Effective for coupling with Grignard reagents. |

Exploration of Novel Biological Targets for Derivatives

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with applications as anticancer, antiviral, and antimicrobial agents. gsconlinepress.com The well-known anticancer drug 5-fluorouracil (B62378), for instance, exerts its effect by inhibiting thymidylate synthase. nih.govresearchgate.net Derivatives of this compound are being explored for their potential to interact with a variety of novel biological targets.

Current research is directed towards synthesizing libraries of this compound derivatives and screening them against a panel of biological targets, including kinases, proteases, and metabolic enzymes, which are implicated in various diseases. dntb.gov.ua The fluorine atom at the 5-position can enhance the binding affinity and metabolic stability of the derivatives, making them attractive candidates for drug development. frontiersin.org

Table 3: Potential Biological Targets for this compound Derivatives

| Target Class | Example Targets | Therapeutic Area |

|---|---|---|

| Kinases | PI3K, mTOR, CDKs | Oncology, Inflammation |

| Proteases | Cathepsins, Caspases | Oncology, Infectious Diseases |

| Metabolic Enzymes | Dihydrofolate Reductase, Thymidylate Synthase | Oncology, Infectious Diseases |

| Viral Enzymes | Reverse Transcriptase, Protease | Antiviral Therapy |

Material Science Applications of this compound-derived Polymers and Conjugates

Beyond its applications in medicinal chemistry, this compound is emerging as a valuable building block in material science. The ability to undergo sequential cross-coupling reactions at the 2- and 4-positions makes it an ideal monomer for the synthesis of well-defined conjugated polymers. unc.edursc.orgrsc.org

These polymers, which feature alternating electron-donating and electron-accepting units, can exhibit interesting optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.commdpi.com The electron-deficient nature of the 5-fluoropyrimidine (B1206419) ring can be used to tune the electronic properties of the resulting polymer.

Furthermore, the incorporation of fluorine atoms into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. mdpi.comresearchgate.netacademie-sciences.fr This makes fluorinated polymers derived from this compound attractive for a range of applications, including high-performance coatings, membranes, and advanced composites. Research in this area is focused on controlling the polymerization process to achieve high molecular weight polymers with well-defined structures and exploring the relationship between the polymer architecture and its material properties.

Table 4: Potential Material Science Applications of this compound-Derived Polymers

| Application Area | Polymer Type | Desired Properties |

|---|---|---|

| Organic Electronics | Conjugated Donor-Acceptor Polymers | Tunable bandgap, high charge carrier mobility |

| Advanced Coatings | Fluorinated Polymers | High thermal stability, chemical resistance, hydrophobicity |

| Membranes | Cross-linked Fluoropolymers | Selective permeability, durability |

| Sensors | Functionalized Conjugated Polymers | Sensitivity and selectivity to specific analytes |

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dibromo-5-fluoropyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation of 5-fluoropyrimidine precursors. For example, bromination using PBr₃ or HBr in the presence of a Lewis acid (e.g., AlCl₃) under controlled temperatures (0–25°C) can achieve selective di-substitution at the 2- and 4-positions . Key parameters include:

- Temperature control : Lower temperatures (<10°C) minimize side reactions like over-bromination.

- Solvent choice : Dichloromethane or DMF enhances solubility of intermediates.

- Stoichiometry : A 2:1 molar ratio of brominating agent to precursor ensures complete substitution.

Yields typically range from 60–80%, with impurities analyzed via HPLC or GC-MS .

Q. How can researchers purify this compound to >98% purity for biological assays?

Methodological Answer: Purification involves:

- Recrystallization : Use ethanol/water (3:1 v/v) at −20°C to isolate crystalline product.

- Column chromatography : Silica gel with hexane/ethyl acetate (8:2) eluent removes brominated byproducts.

- Final validation : Confirm purity via ¹H/¹³C NMR (e.g., absence of peaks at δ 7.5–8.5 ppm for aromatic protons) and HRMS (m/z calculated for C₄HBr₂FN₂: 293.82) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies fluorine environment; expect a singlet near δ −120 ppm (vs. CFCl₃) .

- ¹H/¹³C NMR : Aromatic carbons (C-2/C-4) show deshielded signals at δ 155–160 ppm (¹³C).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 293.82 ± 0.02 .

- X-ray crystallography : Resolves regiochemistry and crystal packing (if single crystals are obtained via slow evaporation in ethanol) .

Advanced Research Questions

Q. How can regioselectivity be controlled during nucleophilic substitution reactions of this compound?

Methodological Answer: Regioselectivity depends on:

- Electronic effects : The 4-position is more electrophilic due to electron-withdrawing fluorine at C-5, favoring substitution at C-4 first.

- Catalysis : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at C-2 requires careful ligand selection (e.g., SPhos) to avoid debromination .

- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor C-4 substitution, while higher temperatures (80°C) enable sequential C-2 functionalization .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model charge distribution and frontier molecular orbitals (FMOs). The LUMO at C-4 indicates higher electrophilicity .

- Molecular docking : Predict binding affinity with enzymes (e.g., thymidylate synthase) to prioritize synthetic targets .

- Kinetic simulations : MATLAB or Python-based models optimize reaction rates for sequential substitutions .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal stability : Decomposition above 80°C (TGA data) releases HBr; store at −20°C in amber vials .

- Moisture sensitivity : Hydrolysis at C-2/C-4 occurs in aqueous media (t₁/₂ = 24 hrs at pH 7.4), requiring anhydrous solvents .

- Light sensitivity : UV-Vis studies show degradation under UV light (λ = 254 nm); use argon atmosphere for long-term storage .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-validate techniques : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography to confirm assignments .

- Impurity analysis : Use LC-MS to detect trace brominated byproducts (e.g., tribromo derivatives) that shift NMR peaks .

- Collaborative databases : Compare data with PubChem or NIST entries for consensus .

Q. What strategies mitigate toxicity risks during handling of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.